molecular formula C11H10BrN3O B1492275 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2091662-71-2

2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492275
CAS No.: 2091662-71-2
M. Wt: 280.12 g/mol
InChI Key: BMXPTIDHLLGMKA-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazinone core structure with a bromoethyl and pyridine substituent. Its molecular formula is C10H10BrN3OC_{10}H_{10}BrN_3O, and it has a molecular weight of 256.11 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of dihydropyridazinone derivatives. These compounds have been noted to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related compound demonstrated cytotoxicity against breast cancer cell lines by disrupting cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to cell death in pathogens and cancer cells.
  • Modulation of Signaling Pathways : It has been suggested that the compound can modulate signaling pathways related to cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of various dihydropyridazinone derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Activity

Another study investigated the effects of dihydropyridazinone derivatives on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation effectively at IC50 values ranging from 20 to 40 µM .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli50
AntimicrobialS. aureus50
AnticancerMCF-7 (Breast Cancer)20 - 40

Properties

IUPAC Name

2-(2-bromoethyl)-6-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXPTIDHLLGMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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